molecular formula C10H23BO2 B3183276 Butyldiisopropoxyborane CAS No. 86595-32-6

Butyldiisopropoxyborane

Cat. No.: B3183276
CAS No.: 86595-32-6
M. Wt: 186.1 g/mol
InChI Key: QNRNUKUCUSOJKW-UHFFFAOYSA-N
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Description

It is a liquid at room temperature with a boiling point of 145-147°C and a density of 0.794 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Butyldiisopropoxyborane, also known as Diisopropyl butylboronate

Mode of Action

It is known to be a potential derivatizing agent for difunctional compounds for gc and gc-ms analysis . This suggests that it may interact with its targets by modifying their chemical structure, thereby altering their properties and behaviors.

Pharmacokinetics

Its physical properties such as boiling point (145-147 °c/746 mmhg) and density (0794 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyldiisopropoxyborane can be synthesized from triisopropyl borate. The synthesis involves the reaction of triisopropyl borate with butyl lithium in an anhydrous environment. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process .

Chemical Reactions Analysis

Types of Reactions

Butyldiisopropoxyborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Triisopropyl borate
  • Butylboronic acid
  • Diisopropyl boronate

Uniqueness

Butyldiisopropoxyborane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of butyl and isopropoxy groups makes it versatile for various chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes .

Properties

IUPAC Name

butyl-di(propan-2-yloxy)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BO2/c1-6-7-8-11(12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRNUKUCUSOJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86545-32-6, 86595-32-6
Record name Butyldiisopropoxyborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bis(propan-2-yl) butylboronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the method of Example 1, reaction of n-butyllithium (115 mL, 218 mmol) and triisopropoxyborane (41 g, 218 mmol) yielded n-butyldiisopropoxyborane, 37.3 g, (291 mmol, 93%). Proton NMR (neat) δ4.20 (septet, J=18 Hz, 2H), 1.23-0.63 (m, 9H) overlap with isopropyl doublet at 0.98 (d, J=18 Hz, 12H); boron NMR (neat) δ+30.2 ppm (s).
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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